molecular formula C30H42O12 B593484 Taxachitriene B CAS No. 167906-75-4

Taxachitriene B

Cat. No.: B593484
CAS No.: 167906-75-4
M. Wt: 594.654
InChI Key: HTILKAOQIFDEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Taxachitriene B is primarily isolated from the needles of Taxus chinensis . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include chloroform, dichloromethane, ethyl acetate, and acetone .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process may involve the use of advanced chromatographic techniques and large-scale solvent extraction to obtain the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Taxachitriene B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Taxachitriene B has a wide range of scientific research applications due to its biological activities :

    Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.

    Biology: this compound exhibits significant antimicrobial and anticancer properties, making it a subject of interest in biological research.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in cancer treatment and antimicrobial therapies.

    Industry: this compound is used in the development of natural product libraries and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Taxachitriene B involves its interaction with various molecular targets and pathways . It is known to exert its effects through:

    Cell Wall Damage: Disrupting the integrity of microbial cell walls.

    Cytoplasm Coagulation: Causing coagulation of the cytoplasm in microbial cells.

    Hydrolysis of ATP: Interfering with ATP hydrolysis, affecting energy production in cells.

    Membrane Protein Destruction: Damaging membrane proteins, leading to cell death.

Comparison with Similar Compounds

Taxachitriene B is unique among diterpenoids due to its specific structure and biological activities . Similar compounds include:

  • Canadensene
  • 5-Deacetylthis compound
  • Taxuspine U
  • Taxuspine X

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound stands out for its potent antimicrobial and anticancer properties.

Properties

IUPAC Name

[2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTILKAOQIFDEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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